molecular formula C18H20N6O3S B15118598 N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N-methyl-1H-imidazole-4-sulfonamide

N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B15118598
M. Wt: 400.5 g/mol
InChI Key: KNMRQJDTOXOJDY-UHFFFAOYSA-N
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Description

N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a combination of pyridazine, azetidine, imidazole, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the azetidine and imidazole groups. The final step involves the sulfonation to introduce the sulfonamide group. Common reagents used in these steps include hydrazine derivatives, azetidine precursors, and sulfonating agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the pyridazine ring could lead to a dihydropyridazine derivative .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The pyridazine and imidazole groups are known to interact with enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N,1,2-trimethylimidazole-4-sulfonamide
  • 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine

Uniqueness

N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N-methyl-1H-imidazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C18H20N6O3S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N-methyl-1H-imidazole-5-sulfonamide

InChI

InChI=1S/C18H20N6O3S/c1-23(28(25,26)18-9-19-12-20-18)13-10-24(11-13)17-8-7-15(21-22-17)14-5-3-4-6-16(14)27-2/h3-9,12-13H,10-11H2,1-2H3,(H,19,20)

InChI Key

KNMRQJDTOXOJDY-UHFFFAOYSA-N

Canonical SMILES

CN(C1CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3OC)S(=O)(=O)C4=CN=CN4

Origin of Product

United States

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